8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound belonging to the class of purine derivatives This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a propyl chain attached to an imidazo[1,2-g]purine core
Preparation Methods
The synthesis of 8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-g]purine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the dimethoxyphenyl group: This is achieved through a substitution reaction, where the dimethoxyphenyl group is introduced to the core structure.
Introduction of the propyl chain: The propyl chain is added via alkylation reactions, often using propyl halides as reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl ring or the purine core are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as phosphodiesterases (PDEs), which play a role in the regulation of intracellular signaling pathways . By inhibiting these enzymes, the compound can modulate the levels of cyclic nucleotides, leading to anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar compounds to 8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione include other purine derivatives with varying substituents. Some examples are:
8-methoxy-purine-2,6-dione derivatives: These compounds share a similar core structure but differ in the substituents attached to the purine ring.
8-alkoxypurine-2,6-diones: These derivatives have alkoxy groups attached to the purine core, which can influence their biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct pharmacological properties and reactivity profiles.
Properties
IUPAC Name |
6-(2,5-dimethoxyphenyl)-4,7-dimethyl-2-propyl-4a,9a-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-6-9-23-18(26)16-17(22(3)20(23)27)21-19-24(16)11-12(2)25(19)14-10-13(28-4)7-8-15(14)29-5/h7-8,10-11,16-17H,6,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAJHLYMERFMDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2C(N=C3N2C=C(N3C4=C(C=CC(=C4)OC)OC)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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